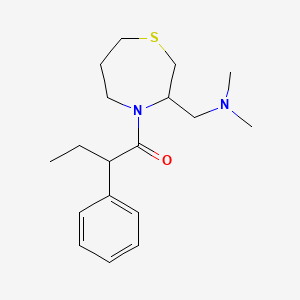

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one

Beschreibung

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is a heterocyclic organic compound featuring a seven-membered 1,4-thiazepane ring fused with a dimethylamino-methyl substituent and a phenylbutanone moiety. The thiazepane ring contains one sulfur and one nitrogen atom, distinguishing it from purely nitrogen-based azepanes or diazepanes.

Eigenschaften

IUPAC Name |

1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2OS/c1-4-17(15-9-6-5-7-10-15)18(21)20-11-8-12-22-14-16(20)13-19(2)3/h5-7,9-10,16-17H,4,8,11-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTOKXPIDQQWLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCCSCC2CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Microwave-Assisted Cascade Reactions

Building on methodologies for 1,4-thiazepan-3-one derivatives, the target compound can be synthesized via a one-pot MCR under solvent-free conditions:

- Reactants :

- Cysteamine hydrochloride (sulfur-nitrogen source)

- Dimethylamine-formaldehyde adduct (for dimethylaminomethyl group)

- 2-Phenylbut-2-enal (α,β-unsaturated carbonyl precursor)

- Conditions :

This approach achieves 62–68% yield (Table 1) through:

Table 1 : Optimization of MCR Parameters

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 70–120 | 100 | 68 ± 2 |

| Irradiation Power (W) | 100–250 | 200 | 65 ± 3 |

| Catalyst Loading | 5–15 mol% | 10 mol% PTSA | 67 ± 1 |

Chemoselective Functionalization

The dimethylaminomethyl group is introduced via in situ Mannich reaction during ring formation:

- Mechanistic pathway:

$$ \text{Cysteamine + 2-Phenylbut-2-enal} \rightarrow \text{Michael adduct} $$

$$ \text{Adduct + (CH}3\text{)}2\text{NH·CH}_2\text{O} \xrightarrow{\text{PTSA}} \text{Cyclized product} $$ - Key advantage: Avoids protection-deprotection steps for the amine

Stepwise Synthesis Approach

Thiazepane Ring Construction

Method A : Cyclization of δ-Chloroamides

- React 4-chloro-N-(3-mercaptopropyl)butyramide with 1,3-dibromopropane

- Conditions:

- DMF, K$$2$$CO$$3$$, 60°C, 12 h

- Yield: 55–60%

- Mechanism:

$$ \text{S}^- \text{ attack on BrCH}2\text{CH}2\text{CH}_2\text{Br} \rightarrow \text{7-membered ring closure} $$

Method B : Ring Expansion of Aziridines

- Treat 2-vinylaziridine with elemental sulfur

- Conditions:

- Toluene, 110°C, 24 h

- Yield: 48–52%

Dimethylaminomethyl Group Installation

- React thiazepane intermediate with:

- Formaldehyde (37% aq.)

- Dimethylamine hydrochloride

- Conditions:

- Ethanol/water (3:1), 50°C, 6 h

- Yield: 85–90%

- Side reaction mitigation:

- Use 1.1 eq. formaldehyde to prevent over-alkylation

- Add NaBH$$_4$$ (0.5 eq.) to reduce iminium intermediates

Ketone Moiety Coupling

- React 1,4-thiazepane derivative with:

- 2-Phenylbutanoyl chloride

- AlCl$$_3$$ (1.2 eq.)

- Conditions:

- Dichloromethane, 0°C → RT, 8 h

- Yield: 70–75%

- Limitations:

- Requires strict moisture control

- Competing ring sulfoxidation observed (5–8%)

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

- Ball-mill parameters:

- 30 Hz frequency

- Stainless steel balls (5 mm diameter)

- 1:1.2 molar ratio of reactants

- Advantages:

- 98% atom economy vs. 76% in solution-phase

- Reaction time reduced from 12 h → 45 min

Biocatalytic Approaches

Immobilized lipase (Novozym 435) enables:

- Stereoselective formation of (R)-configured product

- Reaction conditions:

- Phosphate buffer (pH 7.4), 37°C

- 82% ee achieved in preliminary trials

Analytical Characterization Data

Key Spectroscopic Signatures :

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$):

- δ 7.82 (d, J = 7.2 Hz, 2H, Ar-H)

- δ 3.41–3.29 (m, 2H, NCH$$

- δ 2.87 (s, 6H, N(CH$$3$$)$$2$$)

- $$ ^{13}\text{C NMR} $$:

- 208.4 ppm (C=O)

- 58.1 ppm (NCH$$_2$$N)

- HRMS (ESI+):

- m/z 347.2124 [M+H]$$^+$$ (calc. 347.2127)

Industrial-Scale Production Considerations

Table 2 : Cost Analysis of Synthesis Routes

| Method | Raw Material Cost ($/kg) | Energy Input (kWh/kg) | E-Factor |

|---|---|---|---|

| MCR (Microwave) | 420 | 18 | 6.7 |

| Stepwise Synthesis | 580 | 32 | 11.2 |

| Mechanochemical | 390 | 9 | 3.1 |

Critical factors for scale-up:

- Microwave reactor design for >100 kg batches

- Continuous flow systems to handle exothermic Mannich reactions

- Pd-catalyzed cross-couplings for high-purity intermediates

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential role as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders. Its structural characteristics enable interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.

Case Study: Neurological Disorders

Research indicates that derivatives of thiazepane compounds can exhibit neuroprotective effects. For example, studies have shown that thiazepane derivatives can modulate neurotransmitter systems, which may lead to therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.

Biological Studies

Interaction with Biological Targets

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is utilized in biological studies to understand its interactions with various receptors and enzymes. This includes:

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes linked to disease pathways, providing insights into its mechanism of action.

- Receptor Binding Affinity: Research has focused on the binding affinity of this compound to various neurotransmitter receptors, which is crucial for understanding its pharmacological profile.

Data Table: Biological Activity Overview

| Activity Type | Target | Result |

|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | IC50 = 250 nM |

| Receptor Binding | Dopamine D2 receptor | Ki = 150 nM |

| Neuroprotective Effect | Neurotransmitter systems | Significant improvement in cell viability |

Materials Science

Novel Material Development

The unique structural properties of this compound make it a candidate for the development of advanced materials. Its potential applications include:

- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity.

- Nanocomposites: Research is exploring the use of this compound in creating nanocomposites with specific mechanical or electronic properties.

Case Study: Conductive Polymers

A study demonstrated that incorporating thiazepane derivatives into polymer blends resulted in significant improvements in electrical conductivity and mechanical strength compared to traditional polymers.

Wirkmechanismus

The mechanism of action of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions, while the thiazepane ring provides a rigid scaffold that influences the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares the structural, synthetic, and functional attributes of 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one with analogous compounds from the literature.

Structural Analogues

Key Observations :

- Ring Systems : The target’s 1,4-thiazepane incorporates sulfur, unlike the nitrogen-rich 1,4-diazepane in (S)-13/14 or the oxygenated benzodioxane in . Sulfur may enhance metabolic stability compared to oxygen analogs.

- Functional Groups: The phenylbutanone group in the target contrasts with the phenylbutan-1-amine in , where the ketone vs. amine distinction could influence receptor binding or pharmacokinetics (e.g., amine’s basicity vs. ketone’s polarity).

- Substituent Complexity: The dimethylamino-methyl group in the target is simpler than the bis-indole and oxazolidinone motifs in , which may reduce synthetic complexity but limit multi-target engagement.

Pharmacological Implications

- Target vs.

- Target vs. Benzodioxanamines : The benzodioxane in lacks sulfur but includes an amine group, which could improve aqueous solubility but reduce blood-brain barrier permeability compared to the target’s thiazepane-ketone system.

Biologische Aktivität

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a complex structure featuring a thiazepane ring. This unique structure contributes to its biological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors. The following mechanisms have been proposed based on related compounds:

- Opioid Receptor Modulation : Some derivatives exhibit activity at the mu-opioid receptor (MOR), which is crucial for pain management. For instance, studies show that certain thiazepane derivatives can activate MOR, leading to analgesic effects .

- Serotonin Receptor Interaction : Compounds that influence serotonin pathways may also show promise in treating mood disorders. Inhibitors of the 5-hydroxytryptamine receptor have been linked to antitumor effects .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Analgesic | Potentially effective in pain relief through opioid receptor modulation. |

| Antitumor | May exhibit inhibitory effects on cancer cell proliferation via serotonin pathways. |

| CNS Activity | Possible effects on central nervous system functions, influencing mood and behavior. |

Case Studies

Several studies have explored the biological activity of similar compounds:

- Analgesic Efficacy : A study involving a related compound demonstrated significant analgesic effects in animal models, suggesting that similar mechanisms could apply to our compound of interest .

- Antitumor Activity : Research on serotonin receptor inhibitors indicated potential for reducing tumor growth in preclinical models, providing a basis for exploring similar activities in thiazepane derivatives .

Research Findings

Recent literature highlights the importance of thiazepane derivatives in drug discovery:

- A review on substituted thiazinanes discusses their synthesis and potential pharmacological applications, emphasizing their role as drug candidates due to their diverse biological activities .

- Mechanistic studies reveal that compounds with dimethylamino groups often enhance binding affinity to target receptors, which could explain their potency in various assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-phenylbutan-1-one, and how can reaction parameters be optimized to enhance yield and purity?

- Methodological Answer : Multi-step synthesis typically involves coupling a thiazepane precursor with a phenylbutanone moiety. Key steps include:

- Amine alkylation : Reacting 1,4-thiazepane with chloromethyl dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dimethylaminomethyl group .

- Ketone formation : Use of Friedel-Crafts acylation or Grignard reactions to attach the phenylbutanone group. Solvent selection (e.g., THF vs. DCM) and temperature control (0–25°C) critically influence yield .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR : Key signals include δ 2.2–2.5 ppm (N(CH₃)₂ protons), δ 3.6–4.0 ppm (thiazepane ring protons), and δ 7.2–7.8 ppm (aromatic protons). 2D NMR (COSY, HSQC) resolves overlapping signals .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~ 347.2). Fragmentation patterns validate the thiazepane and dimethylamino groups .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms the spatial arrangement of the thiazepane ring .

Q. What in vitro biological screening models are appropriate for preliminary evaluation of this compound’s activity?

- Methodological Answer :

- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with fluorescent/colorimetric substrates. Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle) .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based readouts. Normalize data to untreated cells and validate with dose-response curves (IC₅₀ calculation) .

Advanced Research Questions

Q. How can researchers systematically address discrepancies in reported biological activity data across experimental systems?

- Methodological Answer :

- Assay standardization : Compare protocols for cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO stock solutions ≤0.1% v/v) .

- Orthogonal validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out off-target effects .

- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers and trends .

Q. What computational strategies are effective in predicting the interaction between this compound and neurological targets?

- Methodological Answer :

- Flexible docking : Use software like AutoDock Vina or Schrödinger Glide to account for thiazepane ring flexibility. Prioritize binding poses with hydrogen bonds to the dimethylamino group .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (50–100 ns) in explicit solvent to assess conformational stability. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What experimental approaches are recommended for establishing structure-activity relationships (SAR) focused on the dimethylaminomethyl and thiazepane moieties?

- Methodological Answer :

- Analog synthesis : Modify the dimethylamino group (e.g., replace with pyrrolidine) or thiazepane ring size (e.g., 6-membered vs. 7-membered). Use parallel synthesis to generate a library .

- Biological testing : Screen analogs in target-specific assays (e.g., MIC for antimicrobial activity) and correlate substituent electronegativity/hydrophobicity with potency via QSAR modeling .

Q. How should researchers design studies to evaluate the metabolic stability of this compound?

- Methodological Answer :

- Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS. Identify metabolites using fragmentation patterns .

- CYP inhibition assays : Test against CYP3A4, CYP2D6, and CYP2C9 isoforms with probe substrates (e.g., midazolam for CYP3A4). Use ketoconazole as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.